Alvespimycin, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) [, , ]. It belongs to the ansamycin class of natural products, specifically a semi-synthetic analog of the benzoquinone antibiotic geldanamycin [].
Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression [, , , , , , , , ]. Alvespimycin exerts its anticancer activity by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of its client proteins [, , , , , , ]. These client proteins include kinases, transcription factors, and signaling molecules that are often overexpressed or mutated in cancer cells and contribute to their uncontrolled growth and survival [, , , , , , , ].
Alvespimycin is a semi-synthetic derivative of geldanamycin. While specific details of its large-scale synthesis are proprietary, the general approach involves modifying the C-17 position of geldanamycin. One common method utilizes a multistep process to replace the methoxy group at the C-17 position with a dimethylaminoethylamino group [, , ].
Alvespimycin shares a core structure with geldanamycin, featuring a benzoquinone ring system linked to a macrocyclic lactam ring [, , ]. The key difference lies in the substitution at the C-17 position, where alvespimycin possesses a dimethylaminoethylamino group instead of the methoxy group found in geldanamycin [, , ]. This modification contributes to its improved water solubility and potentially altered pharmacological properties compared to geldanamycin.
Alvespimycin exerts its anticancer effects primarily by inhibiting the chaperone function of Hsp90 [, , , , , , , , , ]. It binds to the ATP-binding pocket in the N-terminal domain of Hsp90 with high affinity [, , ]. This binding prevents Hsp90 from binding ATP and adopting the conformation necessary for its chaperone activity [, , , , , , ]. As a result, client proteins that rely on Hsp90 for proper folding and stability are targeted for proteasomal degradation, ultimately leading to cell cycle arrest and/or apoptosis [, , , , , , ].
Alvespimycin, as a hydrochloride salt, is a water-soluble compound [, ]. Its water solubility distinguishes it from geldanamycin and facilitates its intravenous administration in clinical settings [, ]. Its molecular weight is 612.7 g/mol. Alvespimycin exhibits a characteristic UV-visible absorption spectrum due to its benzoquinone moiety []. It has a maximum absorption wavelength (λmax) in the range of 270-280 nm [].
Cancer Research: Alvespimycin has been extensively studied in preclinical models and clinical trials for its potential in treating various cancers. It has shown promising results in hematological malignancies, such as acute myeloid leukemia [, ], chronic myeloid leukemia [], and chronic lymphocytic leukemia [], as well as solid tumors, including breast cancer [, ], osteosarcoma [], prostate cancer [, ], and melanoma [].
Overcoming Drug Resistance: Alvespimycin has demonstrated the ability to overcome drug resistance in certain cancers. For instance, it has shown efficacy in preclinical models of chronic myeloid leukemia resistant to imatinib, a tyrosine kinase inhibitor []. This suggests its potential as a therapeutic option for patients who have developed resistance to standard therapies.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6